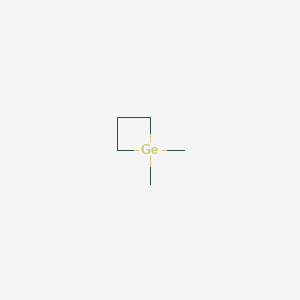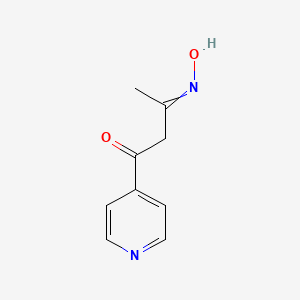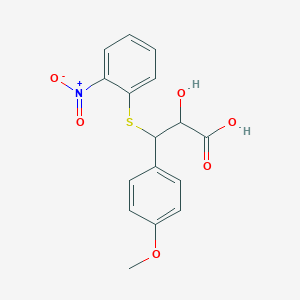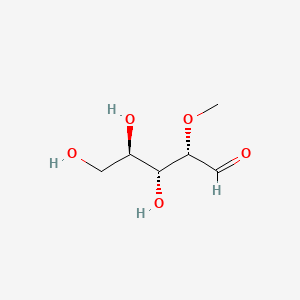
1,1-Dimethyl-1-germacyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-germacyclobutane is an organogermanium compound with the molecular formula C₅H₁₂Ge It is a cyclic compound featuring a germanium atom in a four-membered ring structure, substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1-germacyclobutane can be synthesized through the cyclization of dimethylchlorogermane. The reaction typically involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with dimethylchlorogermane to form the desired germacyclobutane compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-germacyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can yield germyl derivatives.
Substitution: The germanium atom in the ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Germyl derivatives.
Substitution: Substituted germacyclobutanes with various functional groups.
Applications De Recherche Scientifique
1,1-Dimethyl-1-germacyclobutane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1-dimethyl-1-germacyclobutane involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the germanium atom undergoes changes in oxidation state, leading to the formation of germanium dioxide. In substitution reactions, the germanium atom acts as a nucleophilic center, facilitating the replacement of substituents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Germacyclobutane: Lacks the two methyl groups present in 1,1-dimethyl-1-germacyclobutane.
Dimethylgermetane: Another organogermanium compound with a different ring structure.
Diallylgermetane: Contains allyl groups instead of methyl groups.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and properties. This makes it distinct from other germacyclobutanes and germetanes, providing unique opportunities for research and application in various fields .
Propriétés
Numéro CAS |
21961-74-0 |
|---|---|
Formule moléculaire |
C5H12Ge |
Poids moléculaire |
144.78 g/mol |
Nom IUPAC |
1,1-dimethylgermetane |
InChI |
InChI=1S/C5H12Ge/c1-6(2)4-3-5-6/h3-5H2,1-2H3 |
Clé InChI |
WLAOGJGZGDESEM-UHFFFAOYSA-N |
SMILES canonique |
C[Ge]1(CCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)

![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)



![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)

![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)


